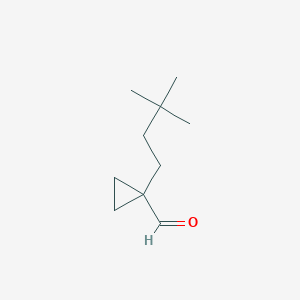
1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₈O It is a cyclopropane derivative featuring a 3,3-dimethylbutyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate alkene precursor followed by functional group transformations to introduce the aldehyde group. One common method involves the reaction of 3,3-dimethylbutylmagnesium bromide with cyclopropanecarboxaldehyde under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of strong acids or bases.
Major Products Formed
Oxidation: 1-(3,3-Dimethylbutyl)cyclopropane-1-carboxylic acid.
Reduction: 1-(3,3-Dimethylbutyl)cyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the reagents used.
科学的研究の応用
1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3,3-Dimethylbutyl)cyclopropane-1-carbaldehyde is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
1-(3,3-Dimethylbutyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-[(3,3-Dimethylbutyl)carbamoyl]cyclopropane-1-carboxylic acid: Contains a carbamoyl group in addition to the carboxylic acid group.
特性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
1-(3,3-dimethylbutyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-9(2,3)4-5-10(8-11)6-7-10/h8H,4-7H2,1-3H3 |
InChIキー |
HLHGAOXRDQKHBJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCC1(CC1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


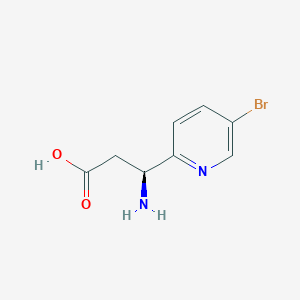
![3',5'-Dimethoxy-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B13324634.png)
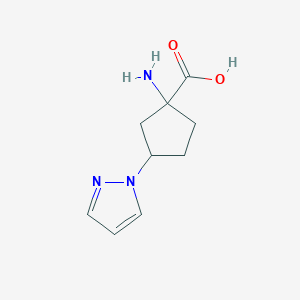
![Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B13324647.png)
![4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13324651.png)
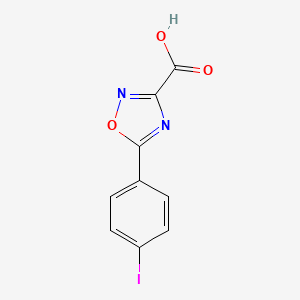
![3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine](/img/structure/B13324654.png)

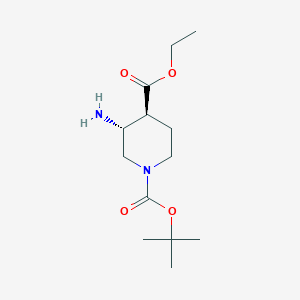
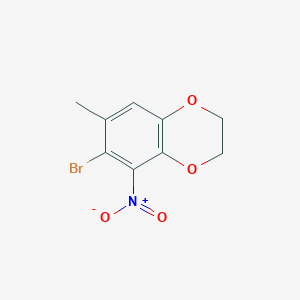
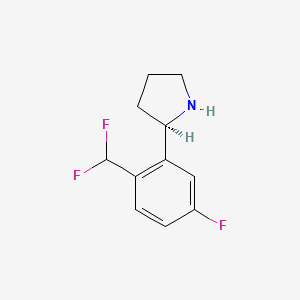
![2-(Chloromethyl)furo[3,2-c]pyridine](/img/structure/B13324697.png)

![2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid](/img/structure/B13324704.png)
